N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of phenylpiperidines. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a dioxidoisothiazolidinyl group and two methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a base, such as triethylamine, to yield the desired benzamide compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(4-(dimethylamino)benzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide: This compound has a similar structure but with a dimethylamino group instead of the methoxy groups.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains a borate and sulfonamide group, making it structurally distinct but functionally similar in some applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxidoisothiazolidinyl group, which imparts unique chemical and biological properties.
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenyl group substituted with a dioxidoisothiazolidine moiety and methoxy groups, which are believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of isothiazolidine derivatives with substituted benzamides. The synthetic pathway often includes the following steps:
- Formation of Isothiazolidine : Utilizing appropriate thioketones and amines.
- Acylation : Reaction with acyl chlorides or anhydrides to form the amide bond.
- Purification : Recrystallization or chromatography to obtain pure compounds.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
Antioxidant Activity
Compounds containing isothiazolidine rings are often assessed for their antioxidant capabilities. The antioxidant activity can be evaluated using assays such as DPPH radical scavenging and ABTS assays. Preliminary results suggest that this compound may show promising antioxidant properties due to its ability to donate electrons and neutralize free radicals .
Anti-inflammatory Effects
In vitro studies have shown that similar compounds can inhibit inflammatory pathways, including the NF-kB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of isothiazolidine derivatives revealed that modifications at the phenyl ring significantly impact biological activity. Substituents such as methoxy groups enhance lipophilicity and bioavailability, thereby increasing potency against specific targets .
Case Study 2: In Vivo Efficacy
In vivo studies involving animal models have demonstrated that derivatives of this compound can significantly reduce inflammation markers in models of arthritis and other inflammatory conditions. These findings support further development for therapeutic applications .
Research Findings Summary
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-9-13(10-17(12-16)25-2)18(21)19-14-5-3-6-15(11-14)20-7-4-8-26(20,22)23/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINFZWIUMWJCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.